molecular formula C26H26ClN3O3 B10914302 (2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B10914302
M. Wt: 464.0 g/mol
InChI Key: GKSGMMDURUCARK-XMHGGMMESA-N
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Description

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound that features a variety of functional groups, including an indole ring, a cyano group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution of a halogenated indole derivative with 4-chloro-3-methylphenol.

    Formation of the Propenamide Moiety: The final step involves the condensation of the indole derivative with a cyanoacrylamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The phenoxyethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the phenoxyethyl group.

Scientific Research Applications

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. Additionally, the cyano group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    4-Chloro-3-methylphenol: A precursor used in the synthesis of the target compound.

    Cyanoacrylamide: A key intermediate in the formation of the propenamide moiety.

Uniqueness

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464.0 g/mol

IUPAC Name

(E)-3-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-13-21(8-9-24(18)27)33-12-10-30-17-20(23-6-2-3-7-25(23)30)14-19(15-28)26(31)29-16-22-5-4-11-32-22/h2-3,6-9,13-14,17,22H,4-5,10-12,16H2,1H3,(H,29,31)/b19-14+

InChI Key

GKSGMMDURUCARK-XMHGGMMESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NCC4CCCO4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NCC4CCCO4)Cl

Origin of Product

United States

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